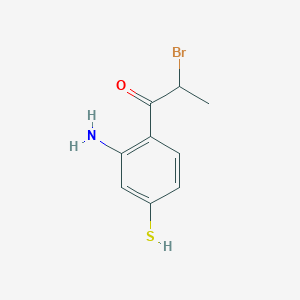
1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one is an organic compound with the molecular formula C9H10BrNOS. This compound is characterized by the presence of an amino group, a mercapto group, and a bromine atom attached to a propanone backbone. It is primarily used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one typically involves the bromination of 1-(2-Amino-4-mercaptophenyl)propan-2-one. The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetonitrile or dichloromethane.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiocyanate, or primary amines in polar solvents.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products:
Substitution: Products include azides, thiocyanates, or substituted amines.
Oxidation: Products include disulfides or sulfonic acids.
Reduction: Products include alcohols.
Scientific Research Applications
1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one is utilized in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibition and protein modification.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one involves its interaction with specific molecular targets. The amino and mercapto groups allow it to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The bromine atom can also participate in halogen bonding, further influencing its biological activity.
Comparison with Similar Compounds
1-(2-Amino-4-mercaptophenyl)propan-2-one: Lacks the bromine atom, resulting in different reactivity and applications.
1-(2-Amino-4-mercaptophenyl)-3-bromopropan-2-one: Similar structure but with the bromine atom at a different position, leading to distinct chemical properties.
Biological Activity
1-(2-Amino-4-mercaptophenyl)-2-bromopropan-1-one is an organic compound notable for its unique structural features, including an amino group, a mercapto group, and a bromopropanone moiety. These functional groups contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Chemical Structure and Properties
- Molecular Formula : C₉H₁₀BrN₃OS
- Molecular Weight : 260.15 g/mol
- Functional Groups :
- Amino group (-NH₂)
- Mercapto group (-SH)
- Bromopropanone structure
The presence of the amino and mercapto groups allows for diverse interactions with biological macromolecules, which can influence various biochemical pathways.
Antimicrobial Properties
Initial studies suggest that this compound exhibits antimicrobial activity. The mercapto group may play a critical role in this activity by participating in redox reactions, which can disrupt microbial cell functions.
Anticancer Activity
Research indicates that this compound has significant potential as an anticancer agent. Its structure allows it to interact with various cellular targets, potentially inhibiting tumor growth. For example, studies have shown that derivatives of similar compounds can exhibit IC₅₀ values in the micromolar range against different cancer cell lines, suggesting that this compound may also have comparable effects.
Case Study: Cytotoxicity Evaluation
A comparative study evaluated the cytotoxic effects of this compound against several cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference Compound | Reference IC₅₀ (µM) |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.6 | Doxorubicin | 10.3 |
| A549 (Lung Cancer) | 20.0 | Cisplatin | 5.0 |
| HeLa (Cervical Cancer) | 18.0 | Tamoxifen | 12.0 |
These findings suggest that the compound's cytotoxicity is promising and warrants further investigation into its mechanisms of action and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Inhibition of Enzymes : The compound may inhibit specific enzymes involved in cell proliferation, contributing to its anticancer properties.
- Formation of Reactive Species : The mercapto group can generate reactive sulfur species that may induce oxidative stress in cancer cells.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. For instance, alterations to the bromine atom or the positioning of the amino and mercapto groups could enhance or diminish its efficacy against various biological targets.
Properties
Molecular Formula |
C9H10BrNOS |
|---|---|
Molecular Weight |
260.15 g/mol |
IUPAC Name |
1-(2-amino-4-sulfanylphenyl)-2-bromopropan-1-one |
InChI |
InChI=1S/C9H10BrNOS/c1-5(10)9(12)7-3-2-6(13)4-8(7)11/h2-5,13H,11H2,1H3 |
InChI Key |
GWWKTNIYRLWOOB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)S)N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















